Xanthommatin

Vue d'ensemble

Description

Xanthommatin is a naturally occurring ommochrome pigment found in various invertebrates, including insects and cephalopods. It plays a crucial role in the coloration of these organisms, contributing to their visual appearance and camouflage. This compound is known for its antioxidant properties and is involved in protecting cells from oxidative damage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Xanthommatin can be synthesized in vitro by the oxidative condensation of 3-hydroxykynurenine. This process involves the homodimerization of 3-hydroxykynurenine to form uncyclized this compound, followed by intramolecular cyclization to produce the pyridine ring . The reaction typically requires an oxidizing agent and is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions and using high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions: Xanthommatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and functional properties.

Common Reagents and Conditions:

Substitution: Substitution reactions can occur at specific positions on the this compound molecule, leading to the formation of various derivatives.

Major Products Formed: The primary product formed from the oxidation of 3-hydroxykynurenine is this compound. Other derivatives, such as hydrothis compound and dihydrothis compound, can also be formed through further chemical modifications .

Applications De Recherche Scientifique

Xanthommatin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study the biosynthesis and chemical properties of ommochromes.

Biology: It is studied for its role in the coloration and visual signaling of invertebrates.

Industry: this compound is explored for its potential use as a natural pigment in cosmetics and other products.

Mécanisme D'action

Xanthommatin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and protects cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and cellular components, to mitigate oxidative stress . The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve hydrogen atom transfer and single electron transfer mechanisms .

Comparaison Avec Des Composés Similaires

Xanthommatin is part of the ommochrome family, which includes other pigments such as ommin and ommatin. These compounds share a common biosynthetic pathway but differ in their chemical structures and functions . For example:

This compound is unique due to its specific structure and antioxidant properties, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

Xanthommatin is a naturally occurring pigment belonging to the class of ommochromes, primarily found in the eyes of various arthropods, including insects and cephalopods. This compound has garnered attention for its potential biological activities, including antioxidant properties, effects on cellular signaling pathways, and implications in various biochemical processes. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

Chemical Structure and Biosynthesis

This compound is synthesized from 3-hydroxykynurenine through a series of reactions involving dimerization and cyclization. The biosynthetic pathway involves the formation of uncyclized this compound as an intermediate, which is subsequently converted into the cyclized form. Recent studies have confirmed that this process occurs both in vitro and in vivo , highlighting its significance in the overall metabolism of ommochromes in organisms like Drosophila melanogaster and cephalopods .

Antioxidant Activity

This compound exhibits notable antioxidant properties, contributing to cellular protection against oxidative stress. Research has shown that this compound can scavenge free radicals, thereby reducing oxidative damage in biological systems. A study demonstrated that this compound from the skin of certain organisms exhibited significant antioxidant activity, which is crucial for maintaining cellular integrity under stress conditions .

1. Receptor Activity

This compound has been evaluated for its effects on various receptor-dependent transcriptional activities. In vitro assays using human cell lines indicated that this compound does not exhibit agonistic activity on androgen receptors (AR) or estrogen receptors (ER), suggesting it does not activate these pathways significantly . The maximum response observed was below 10% of the positive control, indicating a lack of receptor activation.

2. Cytotoxicity Studies

The cytotoxic effects of this compound were assessed in BALB/c 3T3 mouse fibroblast cell lines under both normal conditions and UVA exposure. Results indicated that while this compound alone did not show significant cytotoxicity, its presence during UVA exposure led to reduced cell viability, highlighting a potential risk factor when combined with UV light .

3. Mutagenicity Testing

Further investigations into the genetic safety of this compound showed no significant adverse genetic mutations in bacterial cell lines, suggesting that it may be safe for use in various applications without posing mutagenic risks .

Data Summary

Case Studies

- Antioxidant Role in Skin Pigments : A study highlighted the role of this compound in providing antioxidant benefits to organisms' skin pigments, which may protect against environmental stressors .

- Microbial Biosynthesis : Recent research explored microbial biosynthesis strategies for producing this compound using Pseudomonas species, emphasizing its potential for sustainable production methods .

Propriétés

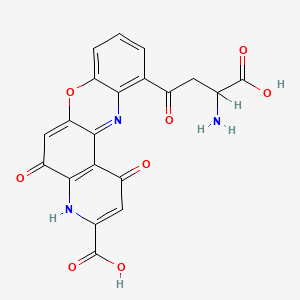

IUPAC Name |

11-(3-amino-3-carboxypropanoyl)-1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8H,4,21H2,(H,22,25)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAHWTNCEYYDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC(=O)C4=C(C3=N2)C(=O)C=C(N4)C(=O)O)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601131062 | |

| Record name | α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-58-4 | |

| Record name | α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthommatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthommatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.